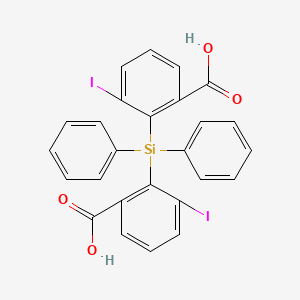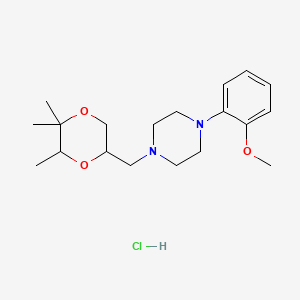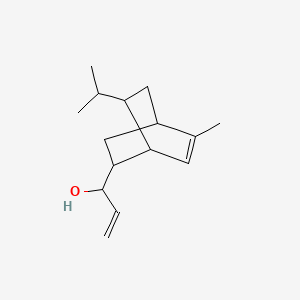
7-Isopropyl-5-methyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of 4-Nonylphenol involves large-scale alkylation processes using phenol and branched nonenes. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are widely used as surfactants.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.
Major Products:
Nonylphenol Ethoxylates: Formed through the reaction with ethylene oxide.
Halogenated Nonylphenols: Formed through halogenation reactions.
Aplicaciones Científicas De Investigación
4-Nonylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
4-Nonylphenol exerts its effects primarily through interaction with estrogen receptors, mimicking the action of natural estrogens. This interaction disrupts normal hormonal functions, leading to various biological effects. The compound’s mechanism involves binding to estrogen receptors and activating estrogen-responsive genes, which can result in altered reproductive and developmental processes .
Comparación Con Compuestos Similares
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: Known for its estrogenic activity and widespread use in plastics.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.
Uniqueness: 4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and environmental persistence. Its widespread use in industrial applications and significant environmental impact distinguish it from other similar compounds .
Propiedades
Número CAS |
84963-28-0 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-5-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h5-6,9,11-16H,1,7-8H2,2-4H3 |
Clave InChI |
MZJUQBVUARQFQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CC1CC2C(C=C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



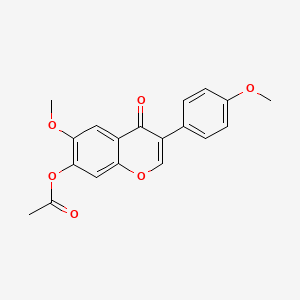


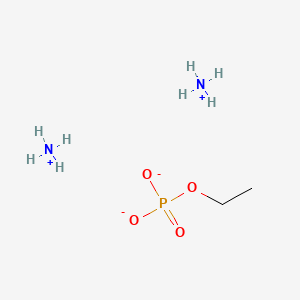
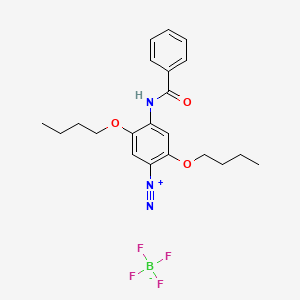
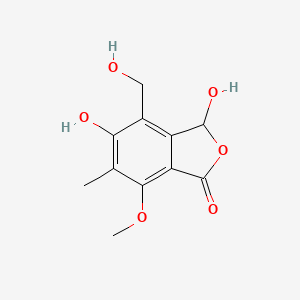
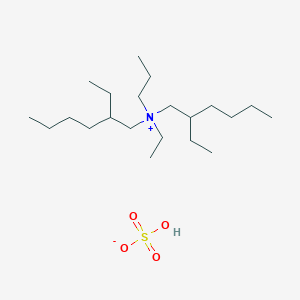
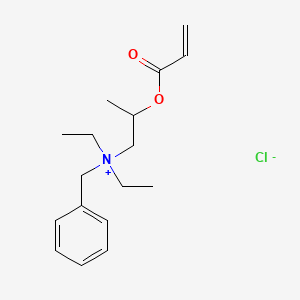
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

